![molecular formula C7H4BrClN2 B2500855 3-Bromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1263057-14-2](/img/structure/B2500855.png)

3-Bromo-6-chloroimidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-chloroimidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through various methods. One approach involves the copper-mediated aerobic oxidative coupling of pyridines and enamides to produce 3-bromo-imidazo[1,2-a]pyridines under mild conditions . Another method includes the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines, which yields C-6 aminated products in high yields . Although these methods do not directly describe the synthesis of this compound, they provide insights into the general strategies that can be adapted for its synthesis.

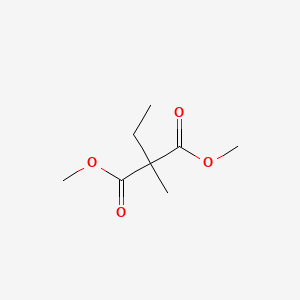

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data . These studies reveal the molecular geometry, intermolecular hydrogen bonding, and π-π interactions that stabilize the crystal structure. Such analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives undergo various chemical reactions that allow for the construction of complex molecules. For instance, 3-aminoimidazo[1,2-a]pyridines have been synthesized using ionic liquids, which can be easily separated and reused . Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, with some structures confirmed using X-ray crystallography . These reactions are indicative of the versatility of imidazo[1,5-a]pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into their density and intermolecular interactions . The synthesis methods employed can also affect the yield and purity of the products, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, where the choice of bromination agent played a significant role . Furthermore, the reactivity of these compounds towards various nucleophiles and electrophiles can be studied to predict their behavior in different chemical environments.

Scientific Research Applications

Palladium(0)-Mediated Alkenylation

The synthesis of 3-alkenylimidazo[1,2-a]pyridines, including 3-bromo-6-chloroimidazo[1,5-a]pyridine, has been achieved through palladium-catalyzed C-H alkenylation. This method offers high to moderate yields and is compatible with a variety of imidazo[1,2-a]pyridine derivatives and bromoalkenes. Its effectiveness in synthesizing polyfunctional compounds is noteworthy (Koubachi et al., 2008).

Cyclization Reactions

The cyclization of 2-(benzylideneamino)pyridines with dihalocarbenes, including the synthesis of 2-aryl-3-bromoimidazo[1,2-a]pyridines, demonstrates the compound's potential in creating diverse chemical structures (Khlebnikov et al., 1991).

Polychlorinated Imidazo[1,2-α]pyridines Synthesis

An improved synthesis technique for polychlorinated imidazo[1,2-α]pyridines analogs has been developed, leveraging the versatility of the imidazo[1,2-a]pyridine framework for synthesizing chlorinated benzimidazoles (Gudmundsson et al., 1997).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, have been evaluated for their effectiveness in inhibiting mild steel corrosion in acidic environments. These derivatives exhibit high inhibition performance, demonstrating their potential as corrosion inhibitors (Saady et al., 2021).

Coordination Polymer Construction

A new ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid (H2L1), has been used to construct zero-dimensional complexes and one-dimensional coordination polymers. These polymers demonstrate various photoluminescent or magnetic properties, highlighting the utility of this compound in material science (Yin et al., 2021).

Mechanism of Action

Target of Action

This compound is a part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

As a unique chemical, it is expected to interact with its targets in a specific manner, leading to certain changes . .

Biochemical Pathways

Given its unique structure, it may interact with various biochemical pathways, leading to downstream effects . More research is needed to elucidate these pathways and their implications.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

As a unique chemical, it is expected to have specific effects at the molecular and cellular levels . .

Action Environment

Environmental factors can significantly impact the action of a compound . Therefore, understanding these influences is crucial for optimizing the use of this compound.

properties

IUPAC Name |

3-bromo-6-chloroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-10-3-6-2-1-5(9)4-11(6)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMQNNDPVEJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263057-14-2 |

Source

|

| Record name | 3-bromo-6-chloroimidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)

![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)